Diethyl (chloromethyl)phosphonate

Catalog No.
S1532660
CAS No.
3167-63-3
M.F
C5H12ClO3P
M. Wt
186.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (chloromethyl)phosphonate

CAS Number

3167-63-3

Product Name

Diethyl (chloromethyl)phosphonate

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C5H12ClO3P

Molecular Weight

186.57 g/mol

InChI

InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3

InChI Key

MZBIWKMCTWJLPT-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCl)OCC

Canonical SMILES

CCOP(=O)(CCl)OCC

The exact mass of the compound Diethyl (chloromethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl (chloromethyl)phosphonate (CAS 3167-63-3) is a highly versatile, shelf-stable organophosphorus building block widely utilized in advanced organic synthesis and pharmaceutical manufacturing. Characterized by its precise balance of alpha-carbon electrophilicity and chemical stability, it serves as a premier carbenoid precursor and alkylating agent. Unlike more reactive halides, it is a distillable liquid (bp 109–110 °C at 10 mmHg) that exhibits notable resistance to spontaneous nucleophilic attack by water, making it highly suitable for scalable procurement and long-term storage [1].

Generic substitution with closely related analogs fundamentally alters reaction pathways and compromises material stability. Replacing this compound with diethyl (bromomethyl)phosphonate introduces a highly labile C-Br bond that is prone to rapid hydrolysis and degradation during storage, reducing lot-to-lot reproducibility . Conversely, utilizing unhalogenated baselines like diethyl methylphosphonate eliminates the ability to form the critical alpha-chloro carbanion. Furthermore, the specific electronegativity of the chloromethyl group is perfectly tuned; it is not strongly electron-withdrawing enough to induce P-C bond cleavage upon reaction with carbonyls, thereby exclusively directing the reaction toward Darzens-type ring closures rather than standard Horner-Wadsworth-Emmons olefination[1].

Organoborane Homologation Yield and Process Safety

In the synthesis of functionalized phosphonates via organoborane homologation, diethyl (chloromethyl)phosphonate offers a higher-yielding and safer alternative to hazardous diazo compounds. When reacted with tributylborane, the lithiated chloromethyl carbanion produces diethyl pentylphosphonate in a 96% isolated yield. In direct comparison, using the explosive Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) under similar conditions yields only 86% of the homologated product [1].

Evidence DimensionHomologation isolated yield
Target Compound Data96% yield (using diethyl (chloromethyl)phosphonate)
Comparator Or Baseline86% yield (using dimethyl (diazomethyl)phosphonate)
Quantified Difference10% higher absolute yield with elimination of explosive diazo intermediates
ConditionsReaction with Bu3B at -90 °C to room temperature, followed by hydrolysis

Enables safe, high-yield industrial scale-up of complex organophosphorus compounds without the severe safety hazards associated with diazo reagents.

Exclusive Darzens-Type Epoxidation Control

The distinct electronic profile of the alpha-chlorine atom prevents the spontaneous P-C bond cleavage typically seen in Horner-Wadsworth-Emmons (HWE) reactions. When the lithiated intermediate reacts with carbonyl compounds, it exclusively forms a stable chlorohydrin intermediate that, upon heating, undergoes a Darzens-type elimination of lithium chloride to yield epoxyphosphorus derivatives without side reactions. Formation of chloroalkenes via HWE rearrangement is completely suppressed [1].

Evidence DimensionReaction pathway chemoselectivity
Target Compound Data100% Darzens ring closure (epoxyphosphonate formation)
Comparator Or BaselineStandard HWE reagents (favor olefination/P-C cleavage)
Quantified DifferenceComplete suppression of HWE olefination in favor of epoxide formation
ConditionsReaction of lithiated carbanion with aliphatic/aromatic aldehydes or ketones in THF

Provides a targeted synthetic route to phosphorylated epoxides that cannot be accessed using standard olefination reagents.

Stereoselective Asymmetric Aziridination

Diethyl (chloromethyl)phosphonate excels in the asymmetric synthesis of bioactive aziridinyl phosphonates. Through a one-pot Darzens-type reaction with chiral sulfinimines, the chloromethyl carbanion achieves excellent stereocontrol, delivering cis-aziridinyl phosphonates with diastereomeric ratios ranging from 6.1:1 up to 12:1 in the crude reaction mixture, which are easily isolated in high purity [1].

Evidence DimensionDiastereomeric ratio (dr) in crude mixture
Target Compound Data6.1:1 to 12:1 stereoselectivity
Comparator Or BaselineNon-stereoselective baseline methods
Quantified DifferenceHigh stereocontrol for the (Ss, 2S, 3R) configuration
ConditionsReaction of chloromethyl phosphonate alpha-anion with chiral sulfinimines in THF

Crucial for pharmaceutical procurement targeting chiral aminoalkyl phosphonic acids and enzyme inhibitors where precise stereochemistry dictates biological activity.

Storage Stability and Hydrolysis Resistance

For procurement and long-term inventory management, the chemical stability of the halogenated precursor is critical. Diethyl (chloromethyl)phosphonate is highly resistant to spontaneous nucleophilic attack by water, maintaining its purity during standard storage. In contrast, analogous compounds such as diethyl (bromomethyl)phosphonate possess a weaker carbon-halogen bond, making them significantly more susceptible to rapid hydrolysis and thermal degradation over time.

Evidence DimensionResistance to spontaneous hydrolysis
Target Compound DataHigh stability (distillable at 109-110 °C/10 mmHg without degradation)
Comparator Or BaselineDiethyl (bromomethyl)phosphonate (rapidly hydrolyzes)
Quantified DifferenceSignificantly extended shelf life and thermal stability
ConditionsStandard laboratory storage and vacuum distillation conditions

Minimizes reagent degradation and financial waste, ensuring consistent lot-to-lot reproducibility in large-scale manufacturing.

Industrial-Scale Synthesis of Functionalized Phosphonates

Due to its 96% yield in organoborane homologation and the avoidance of explosive diazo intermediates, this compound is a highly effective choice for scaling up the production of complex alkyl- and aryl-phosphonates used in materials science and agrochemicals [1].

Pharmaceutical Manufacturing of Bioactive Epoxides and Aziridines

The compound's specific inability to undergo standard HWE olefination makes it a targeted reagent for Darzens-type ring closures. It is specifically procured to synthesize epoxyphosphonates and chiral aziridinyl phosphonates, which serve as critical precursors for enzyme inhibitors and modified amino acids [2].

Development of Modified Nucleotides and Oligonucleotides

Its controlled reactivity profile and resistance to spontaneous hydrolysis allow for precise nucleophilic substitution. It is heavily utilized to introduce stable phosphate-mimicking groups at specific positions on nucleosides, enabling the robust synthesis of modified DNA/RNA therapeutics .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3167-63-3

Wikipedia

Phosphonic acid, (chloromethyl)-, diethyl ester

General Manufacturing Information

Phosphonic acid, P-(chloromethyl)-, diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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